molecular formula C22H22Cl2N2O2S B10898506 5-(2,3-dichlorophenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)furan-2-carboxamide

5-(2,3-dichlorophenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)furan-2-carboxamide

Cat. No.: B10898506
M. Wt: 449.4 g/mol
InChI Key: XEEZMLDPEFTTRY-UHFFFAOYSA-N
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Description

5-(2,3-dichlorophenyl)-N-(tricyclo[3311~3,7~]dec-1-ylcarbamothioyl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a dichlorophenyl group, and a tricyclo decyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dichlorophenyl)-N-(tricyclo[3311~3,7~]dec-1-ylcarbamothioyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core This can be achieved through the reaction of furan-2-carboxylic acid with appropriate amines under dehydrating conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dichlorophenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivatives.

    Substitution: The tricyclo decyl moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include furan-2,3-dione derivatives, phenyl derivatives, and various substituted tricyclo decyl compounds.

Scientific Research Applications

5-(2,3-dichlorophenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2,3-dichlorophenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The dichlorophenyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The tricyclo decyl moiety may enhance the compound’s stability and binding affinity to its targets. Overall, the compound’s effects are mediated through its ability to modulate biochemical pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2,3-dichlorophenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)furan-2-carboxamide is unique due to its combination of a furan ring, a dichlorophenyl group, and a tricyclo decyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H22Cl2N2O2S

Molecular Weight

449.4 g/mol

IUPAC Name

N-(1-adamantylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C22H22Cl2N2O2S/c23-16-3-1-2-15(19(16)24)17-4-5-18(28-17)20(27)25-21(29)26-22-9-12-6-13(10-22)8-14(7-12)11-22/h1-5,12-14H,6-11H2,(H2,25,26,27,29)

InChI Key

XEEZMLDPEFTTRY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

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